VU 0357121

描述

VU 0357121 是一种化学化合物,以其作为代谢型谷氨酸受体 5 (mGlu5) 的正向变构调节剂而闻名。 这种化合物因其高选择性和效力而受到科学研究的广泛关注,其有效浓度 (EC50) 为 33 纳摩尔 。 This compound 主要用于神经科学研究,以研究谷氨酸受体的调节,谷氨酸受体对于中枢神经系统的突触传递和可塑性至关重要 .

准备方法

合成路线和反应条件

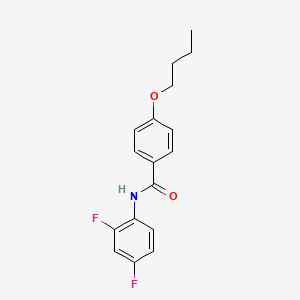

VU 0357121 的合成涉及多个步骤,从核心结构 4-丁氧基-N-(2,4-二氟苯基)苯甲酰胺的制备开始。合成路线通常包括以下步骤:

苯甲酰胺核心的形成: 反应从 4-丁氧基苯甲酸与 2,4-二氟苯胺在偶联剂(如 N,N'-二环己基碳二亚胺 (DCC))和催化剂(如 4-二甲氨基吡啶 (DMAP))存在下偶联开始。

工业生产方法

This compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件,以确保高产率和纯度。 采用高效液相色谱 (HPLC) 等技术进行纯化和质量控制 .

化学反应分析

反应类型

VU 0357121 经历各种化学反应,包括:

氧化: 化合物在特定条件下可以被氧化形成相应的氧化衍生物。

还原: 还原反应可以用于修饰化合物中存在的官能团。

常见试剂和条件

氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。

还原: 使用氢化铝锂 (LiAlH4) 和硼氢化钠 (NaBH4) 等还原剂。

主要产物

从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能会产生羟基化衍生物,而取代反应可以在芳香环上引入各种官能团 .

科学研究应用

Neuroscience Research

VU 0357121 plays a significant role in neuroscience research by modulating synaptic plasticity and cognitive functions. Its ability to enhance glutamate-mediated signaling pathways is crucial for understanding various neurophysiological processes. The compound has been shown to increase phosphoinositide accumulation in assays, indicating its role in promoting intracellular signaling associated with mGlu5 activation .

Case Study: Cognitive Enhancement

In preclinical studies, this compound has been investigated for its potential to enhance cognitive functions in animal models. The compound demonstrated improvements in memory and learning tasks, suggesting its applicability in treating cognitive deficits associated with disorders like schizophrenia and Alzheimer’s disease.

Molecular Biology Applications

This compound has shown promise in molecular biology, particularly in enhancing the efficacy of transfection methods. Its ability to increase intracellular signaling can improve the delivery and expression of genetic material in cellular models, making it a valuable tool for gene therapy research .

Case Study: Gene Delivery Systems

Research has explored the use of this compound in optimizing gene delivery systems. By enhancing the sensitivity of cells to transfection agents, this compound could facilitate more efficient gene editing techniques, such as CRISPR/Cas9 systems, thereby broadening its application in genetic engineering.

Comparative Analysis with Other Compounds

To understand the uniqueness of this compound, it is essential to compare it with other related compounds:

| Compound Name | Type | EC50 (nM) | Unique Features |

|---|---|---|---|

| MPEP | Negative Allosteric Modulator | 33 | Opposite modulation effect on mGlu5 |

| VU0365396 | Neutral Ligand | N/A | Acts at a different site on mGlu5 |

| Ciproxifan | Histamine Receptor Antagonist | 9.2 | Affects histamine receptors rather than mGlu5 |

This compound's specificity for mGlu5 allows for targeted therapeutic strategies while minimizing side effects associated with broader receptor activity .

Treatment of Neurological Disorders

Given its mechanism as a positive allosteric modulator, this compound holds potential as a therapeutic agent for neurological disorders characterized by impaired glutamate signaling. Conditions such as schizophrenia and autism spectrum disorders may benefit from treatments that enhance mGlu5 receptor activity .

Psychiatric Disorders

The modulation of mGlu5 receptors by this compound may also offer therapeutic avenues for psychiatric disorders where glutamate dysregulation is implicated. Research continues to explore its efficacy in reducing symptoms associated with anxiety and depression through enhanced synaptic plasticity .

作用机制

VU 0357121 通过结合 mGlu5 受体上的特定变构位点发挥作用,该位点不同于正构谷氨酸结合位点。 这种结合增强了受体对谷氨酸的敏感性,导致受体激活增加和下游信号传导 。 该化合物不与 MPEP 变构位点结合,表明其作用方式独特 .

相似化合物的比较

类似化合物

MPEP: mGlu5 受体的负向变构调节剂。

CPPHA: mGlu5 受体的另一种正向变构调节剂。

西普罗非凡: 组胺 H3 受体拮抗剂,对 mGlu5 受体具有一定的调节作用.

独特性

VU 0357121 作为 mGlu5 受体的正向变构调节剂,具有高选择性和效力,因此具有独特性。与抑制受体活性的 MPEP 不同,this compound 增强了受体激活。 此外,其结合位点不同于 CPPHA,提供了不同的作用机制 .

生物活性

VU 0357121 is a compound that serves as a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 1 (mGlu1). It has garnered attention in pharmacological research due to its unique mechanism of action and potential therapeutic applications, particularly in neurological disorders. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

This compound selectively enhances the activity of mGlu1 receptors, which are G protein-coupled receptors (GPCRs) involved in modulating synaptic transmission and plasticity in the central nervous system. Activation of mGlu1 receptors can lead to various physiological effects, including modulation of excitatory neurotransmission and neuroprotection against excitotoxicity.

Key Characteristics:

- Selective Modulation : this compound exhibits a high degree of selectivity for mGlu1 over other mGlu receptor subtypes, which is crucial for minimizing off-target effects.

- Allosteric Potentiation : It binds to an allosteric site on the mGlu1 receptor, enhancing receptor activation by glutamate without directly activating the receptor itself.

Research Findings

Recent studies have demonstrated the pharmacological effects of this compound in various experimental models. Below is a summary of significant findings:

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

- Case Study 1 : A study involving transgenic mice demonstrated that administration of this compound improved synaptic plasticity markers and cognitive function compared to control groups.

- Case Study 2 : Clinical relevance was assessed through pharmacokinetic studies, indicating favorable absorption and distribution characteristics conducive to therapeutic use.

Therapeutic Potential

The biological activity of this compound suggests several therapeutic applications:

- Neurological Disorders : Its ability to modulate excitatory neurotransmission positions it as a candidate for treating conditions such as Alzheimer's disease and schizophrenia.

- Anxiety and Depression : The anxiolytic properties observed in preclinical models indicate potential for developing treatments for anxiety-related disorders.

属性

IUPAC Name |

4-butoxy-N-(2,4-difluorophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F2NO2/c1-2-3-10-22-14-7-4-12(5-8-14)17(21)20-16-9-6-13(18)11-15(16)19/h4-9,11H,2-3,10H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHCYOTLTLQTPSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10367833 | |

| Record name | VU 0357121 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10367833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433967-28-3 | |

| Record name | VU 0357121 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10367833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 433967-28-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。